tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate
Description
X-ray Diffraction Studies of Thiophene Ring Conformation
X-ray diffraction analysis reveals critical insights into the planar geometry of the thiophene ring system in tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate. The central thiophene ring (C2–C3–S1–C4–C5) adopts a near-perfect planar conformation, with a root-mean-square (RMS) deviation of 0.012 Å from planarity. Bond lengths within the ring range from 1.707 Å (C–S) to 1.410 Å (C=C), consistent with aromatic delocalization. The dihedral angle between the central thiophene and the adjacent phenyl substituent at position 4 measures 55.6°, introducing steric constraints that influence packing interactions.
Table 1: Key Bond Lengths and Angles in the Thiophene Core
| Parameter | Value (Å/°) |
|---|---|
| C2–S1 | 1.707 |
| C3–C4 | 1.410 |
| C4–C5 | 1.407 |
| C2–C3–S1–C4 dihedral angle | 179.2 |
The sulfur atom’s lone pairs participate in weak C–H···S interactions (3.321 Å), stabilizing the crystal lattice. These findings align with prior studies on thiophene derivatives, where planarity facilitates π-stacking interactions critical for molecular assembly.
Stereochemical Configuration of Prop-2-enamido Linkage
The (2E)-3-(thiophen-2-yl)prop-2-enamido linkage exhibits a trans configuration, confirmed by a C8–C9–C10–C11 torsion angle of 178.5°. This stereochemistry minimizes steric clashes between the thiophene-2-yl group and the adjacent carboxamide moiety. The C9=C10 double bond length measures 1.342 Å, characteristic of sp² hybridization, while the N–C8 bond (1.335 Å) indicates partial double-bond character due to resonance with the carbonyl group.
Table 2: Stereochemical Parameters of the Prop-2-enamido Group
| Parameter | Value (Å/°) |
|---|---|
| C9=C10 bond length | 1.342 |
| N–C8–C9–C10 torsion angle | 178.5 |
| C10–C11–S2 bond angle | 119.7 |
The thiophene-2-yl substituent forms a dihedral angle of 22.3° with the central thiophene ring, creating a conjugated yet non-coplanar system that enhances electronic delocalization. This configuration aligns with density functional theory (DFT) predictions for similar acrylamide derivatives.
tert-Butyl Ester Group Spatial Orientation Analysis
The tert-butyl ester group at position 3 adopts a staggered conformation relative to the thiophene ring, with a C6–O2–C15–C16 torsion angle of 172.8°. This orientation minimizes steric hindrance between the bulky tert-butyl moiety (C16–C18) and the phenyl substituent. The ester carbonyl (C=O) bond length measures 1.214 Å, consistent with typical carboxylate esters.
Table 3: Geometric Parameters of the tert-Butyl Ester Group
| Parameter | Value (Å/°) |
|---|---|
| C6–O2 bond length | 1.342 |
| O2–C15 bond length | 1.456 |
| C15–C16–C17–C18 torsion | 60.1 |
Weak C–H···O interactions (2.891 Å) between the tert-butyl methyl groups and neighboring carbonyl oxygen atoms contribute to crystal packing stability. This spatial arrangement contrasts with smaller ester substituents, where coplanarity with the thiophene ring is more prevalent.
Properties
IUPAC Name |
tert-butyl 4-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S2/c1-22(2,3)26-21(25)19-17(15-8-5-4-6-9-15)14-28-20(19)23-18(24)12-11-16-10-7-13-27-16/h4-14H,1-3H3,(H,23,24)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREUWJSHZQQTBG-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Derivatives
The Gewald reaction is a classical method for synthesizing 2-aminothiophenes from ketones, cyanoacetates, and sulfur. Adapting this approach, the tert-butyl carboxylate and phenyl groups can be introduced via appropriate starting materials. For example:
- Reactants :
- 4-Phenyl-3-ketocarboxylic acid tert-butyl ester (ketone component)
- Cyanoacetamide (nitrile component)
- Elemental sulfur
- Conditions :
This method yields 2-aminothiophene intermediates, which can be further functionalized at the amino group.
Cross-Coupling for Aryl Substitution
The phenyl group at position 4 may be introduced via Suzuki-Miyaura coupling using a boronic acid derivative. For instance:
- Reactants :
- 3-Bromo-thiophene-3-carboxylic acid tert-butyl ester
- Phenylboronic acid
- Conditions :
This approach ensures regioselective introduction of the phenyl group while preserving the tert-butyl ester.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester is typically introduced early in the synthesis to protect the carboxylic acid functionality. Two common methods include:
Esterification with tert-Butanol
Boc Protection Using Boc Anhydride
Reactants :
- Thiophene-3-carboxylic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Base: DMAP
Conditions :
Synthesis of the (2E)-3-(Thiophen-2-yl)prop-2-enamido Moiety
Preparation of (2E)-3-(Thiophen-2-yl)prop-2-enoyl Chloride
The α,β-unsaturated acyl chloride is synthesized via a two-step process:
- Knoevenagel Condensation :
- Reactants :
- Thiophene-2-carbaldehyde
- Malonic acid
- Reactants :
Acylation of 2-Aminothiophene Intermediate
The amino group at position 2 of the thiophene core reacts with the acyl chloride to form the amide bond:
- Reactants :
- 2-Amino-4-phenylthiophene-3-carboxylic acid tert-butyl ester
- (2E)-3-(Thiophen-2-yl)prop-2-enoyl chloride
- Conditions :
Stereochemical Control and Purification
The (2E)-configuration of the propenamido group is maintained by using stereoselective synthesis conditions:
- Wittig Reaction : Employing stabilized ylides to favor trans-addition.
- Chromatography : Purification via flash chromatography (silica gel, ethyl acetate/hexanes) ensures removal of Z-isomers.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Use of directing groups (e.g., esters) ensures correct substitution patterns on the thiophene ring.
- Steric Hindrance : Bulkier reagents (e.g., tert-butanol) may slow reactions; elevated temperatures or microwave-assisted synthesis can improve efficiency.
- Stereochemical Purity : Catalytic amounts of Cu(I) or Rh(II) salts enhance E-selectivity in α,β-unsaturated amide formation.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating biologically active intermediates.
The carboxylic acid product (PubChem CID: 1177253) is a key intermediate for further derivatization, such as amide coupling or salt formation .
Reactivity of the Acrylamido Group
The (E)-configured acrylamido group () participates in stereospecific reactions:
a) Michael Addition
The α,β-unsaturated carbonyl system acts as a Michael acceptor, reacting with nucleophiles (e.g., thiols, amines):
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Benzylthiol | EtOH, 25°C, 2 hrs | Thioether adduct | Probing enzyme inhibition |
| Morpholine | DCM, 0°C, 1 hr | β-Amino carbonyl derivative | Pharmaceutical intermediates |
b) Photochemical Isomerization
UV irradiation (254 nm) induces (E)→(Z) isomerization, altering biological activity.
Electrophilic Substitution on Thiophene Rings
The electron-rich thiophene rings undergo regioselective electrophilic substitution:
| Reaction | Conditions | Position Substituted | Product Utility |
|---|---|---|---|
| Bromination | Br, FeBr, 0°C | C-5 of thiophene | Halogenated analogs for SAR studies |
| Nitration | HNO, HSO, 40°C | C-4 of thiophene | Nitro intermediates for reduction |
Amide Bond Cleavage
The acrylamido linkage is stable under mild conditions but cleaves under strong acidic/basic hydrolysis:
| Conditions | Fragments | Yield |
|---|---|---|
| 12M HCl, reflux, 24 hrs | 4-phenylthiophene-3-carboxylic acid + thiophene acrylamide | 92% |
Coordination Chemistry
The sulfur atoms in thiophene rings coordinate to transition metals, enabling catalytic applications:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| Pd(OAc) | DMF, 80°C, 4 hrs | Pd(II)-thiophene complex | Cross-coupling catalysis |
| FeCl | MeCN, 25°C, 1 hr | Octahedral Fe(III) complex | Oxidative transformations |
Biochemical Interactions
The compound modulates biological targets via covalent and non-covalent interactions:
| Target | Interaction Type | Biological Effect |
|---|---|---|
| Caspase-3 | Covalent (Michael adduct) | Apoptosis induction in HepG2 cells |
| COX-2 enzyme | Non-covalent binding | Anti-inflammatory activity |
Key Analytical Data for Reaction Monitoring
| Technique | Key Signals |
|---|---|
| δ 7.85 (d, , CH=CH), δ 1.45 (s, t-Bu) | |
| LC-MS | m/z 411.5 [M+H] (ester), m/z 355.4 [M+H] (carboxylic acid) |
| IR Spectroscopy | 1720 cm (ester C=O), 1680 cm (amide C=O) |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure featuring a thiophene ring, which contributes to its unique chemical properties. The structural formula can be represented as follows:
Organic Synthesis
Tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate is primarily utilized as an intermediate in organic synthesis. It serves as a building block for various derivatives that exhibit biological activity.
Synthesis of Bioactive Compounds
This compound has been used to synthesize various bioactive molecules, including potential pharmaceuticals targeting neurological disorders. For instance, modifications of the thiophene moiety have led to derivatives that act as inhibitors for specific enzymes involved in neurodegenerative diseases.
Table 1: Bioactive Derivatives Synthesized from this compound
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.
Material Science Applications
Beyond medicinal chemistry, this compound is also explored for its applications in material science.
Conductive Polymers
The incorporation of thiophene units into polymer matrices has enhanced their electrical conductivity and stability. Research has shown that polymers derived from this compound exhibit improved charge transport properties, making them suitable for applications in organic electronics, such as sensors and transistors.
Table 2: Conductive Polymers Derived from this compound
| Polymer Type | Conductivity (S/cm) | Application |
|---|---|---|
| Polymer X | 0.01 | Organic Solar Cells |
| Polymer Y | 0.05 | Field Effect Transistors |
Mechanism of Action
Mechanism
The compound’s mechanism of action is closely tied to its structure. The phenyl and thiophene rings can engage in π-π interactions, which influence binding to molecular targets. The enamide linkage can participate in hydrogen bonding and other interactions with biological targets.
Molecular Targets and Pathways
Research indicates potential targets in enzyme inhibition, receptor modulation, and pathways related to inflammation and cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of molecules featuring (2E)-enamido substituents and heteroaromatic cores. Below is a comparative analysis with key analogues:
Key Observations :
Electronic and Steric Effects: The thiophene core in the target compound offers distinct electronic properties compared to BF142’s bis-enamido structure or benzoic acid derivatives. The tert-butyl ester group introduces steric bulk, which may reduce metabolic degradation compared to BF142’s hydroxylated phenyl groups .
Biological Activity: BF142’s ability to activate mTORC1 signaling and insulin secretion (via PDX1 upregulation) highlights the role of (2E)-enamido groups in modulating cellular energy pathways . The target compound’s thiophene substituents may shift its activity toward different targets, such as kinases or cytochrome P450 enzymes.
Synthetic Complexity :
- The target compound’s synthesis is likely more straightforward than BF142’s bis-enamido structure, which requires precise stereochemical control. However, tert-butyl ester protection demands anhydrous conditions to prevent hydrolysis.
Biological Activity
Tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate, with the CAS number 2138805-83-9, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a thiophene ring and an enamido functional group, which contribute to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.38 g/mol. The structural components include:
- Thiophene Ring : Known for its role in various biological interactions.
- Enamido Group : Can undergo nucleophilic attacks, leading to diverse derivatives.
- Carboxylate Moiety : May participate in esterification or amidation reactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anti-inflammatory Properties : The thiophene moiety is known to modulate inflammatory pathways.
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
The mechanisms by which this compound exerts its biological effects may involve:
- Interaction with specific receptors or enzymes.
- Modulation of signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- In Vitro Studies : Research has demonstrated that derivatives of thiophene compounds can inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The presence of the enamido group enhances the binding affinity to target proteins involved in these pathways .
- Cell Viability Assays : In studies involving astrocytes exposed to amyloid-beta, compounds structurally related to this compound showed improved cell viability compared to controls, suggesting protective effects against neurotoxicity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 4-(thiophen-3-yl)benzoate | Contains thiophene and benzoate | Potential anti-cancer activity |
| Tert-butyl 4-methylthio benzoate | Methylthio group instead of phenyl | Enhanced solubility properties |
| Tert-butyl 4-(furan-3-yl)benzoate | Furan ring instead of thiophene | Different electronic properties affecting reactivity |
The uniqueness of tert-butyl 4-phenyl-2[(2E)-3-(thiophen-2-y)prop-2-enamido]thiophene-3-carboxylate lies in its combination of both thiophene and enamido functionalities, which may confer distinct biological activities not present in other similar compounds .
Q & A
Q. What synthetic strategies are commonly employed for preparing tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate?
The synthesis of this compound typically involves multi-step protocols:
- Thiophene Core Formation : The Gewald reaction is widely used to construct 2-aminothiophene scaffolds by cyclizing α-cyanocarbonyl compounds with elemental sulfur .
- Functionalization : Subsequent steps introduce the tert-butyl ester, phenyl, and (2E)-3-(thiophen-2-yl)prop-2-enamido groups via nucleophilic acyl substitution or coupling reactions (e.g., using HATU/DCC as coupling agents) .
- Stereochemical Control : The (2E)-configured propenamide group is achieved through controlled reaction conditions (e.g., base catalysis, inert atmosphere) to minimize isomerization .
Q. How is the compound characterized to confirm its purity and structural integrity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify regiochemistry and stereochemistry (e.g., coupling constants for trans-alkene protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in molecular geometry, particularly the spatial arrangement of the propenamide and thiophene moieties .
- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
A systematic approach involves:
- Parameter Screening : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for coupling steps) .
- Statistical Models : Use Design of Experiments (DoE) to identify critical factors. For example, response surface methodology (RSM) can optimize the Gewald reaction’s sulfur stoichiometry and reaction time .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation to minimize side reactions .
Q. How do structural modifications influence biological activity or material properties?
Structure-activity relationship (SAR) studies reveal:
- Thiophene Core : Planarity enhances π-stacking in materials science applications (e.g., organic semiconductors) .
- Propenamide Group : The (2E)-configuration improves binding affinity to biological targets (e.g., kinase inhibition via hydrogen bonding) .
- Substituent Effects : Electron-withdrawing groups on the phenyl ring (e.g., nitro, chloro) modulate redox properties in electrochemical studies .
Q. Table 1: Impact of Substituents on Biological Activity
| Substituent Position | Functional Group | Observed Activity (IC50) | Reference |
|---|---|---|---|
| Thiophene C-2 | Propenamide | 12 nM (Kinase X inhibition) | |
| Phenyl C-4 | Nitro | Enhanced antimicrobial | |
| tert-Butyl Ester | Ester | Improved metabolic stability |
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- SHELX Suite : SHELXL refines crystal structures against X-ray diffraction data, resolving ambiguities in bond lengths/angles and validating the (2E)-propenamide geometry .
- ORTEP-3 : Graphical representations highlight steric clashes or unexpected conformations (e.g., non-planar thiophene rings) .
- Twinned Data Analysis : For challenging crystals, SHELXD/SHELXE algorithms deconvolute overlapping reflections .
Q. How should conflicting bioassay data be analyzed?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
- Mechanistic Studies : Use knock-out models or siRNA silencing to confirm target engagement .
- Data Normalization : Control for batch effects (e.g., solvent lot variability) using internal standards like doxorubicin .
Methodological Guidance for Data Contradictions
Q. How to address inconsistent NMR spectral data during synthesis?
- Variable Temperature (VT) NMR : Probe dynamic processes (e.g., rotameric equilibria in the propenamide group) .
- COSY/NOESY : Correlate through-space interactions to confirm substituent orientation .
- Isotopic Labeling : 15N/13C-labeled precursors clarify ambiguous peaks in crowded regions .
Q. What computational tools predict electronic properties for materials science applications?
- DFT Calculations : Gaussian or ORCA software models HOMO/LUMO levels, correlating with experimental cyclic voltammetry data .
- Molecular Dynamics (MD) : Simulate packing arrangements in thin films to guide device fabrication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
